2-Methyl-6-phenylimidazo[1,2-b]pyridazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65610-29-9 |
|---|---|
Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
2-methyl-6-phenylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C13H11N3/c1-10-9-16-13(14-10)8-7-12(15-16)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
LXUIHWOHXBFQRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 6 Phenylimidazo 1,2 B Pyridazine and Its Derivatives
Classical Synthetic Approaches for Imidazo[1,2-b]pyridazine (B131497) Ring System Formation
The foundational methods for constructing the imidazo[1,2-b]pyridazine core have traditionally relied on condensation and cyclization reactions, which remain fundamental in heterocyclic chemistry.
Condensation Reactions with Substituted Pyridazines
The most prevalent classical method for synthesizing the imidazo[1,2-b]pyridazine ring system is the condensation reaction between a substituted 3-aminopyridazine (B1208633) and an α-halocarbonyl compound. nih.govumich.edu This approach, often referred to as the Tschitschibabin reaction, provides a direct route to the fused heterocyclic system.
The synthesis typically involves reacting a 3-amino-6-substituted-pyridazine with an α-bromoketone or a related species. nih.gov For the synthesis of derivatives of the title compound, a key starting material is 3-amino-6-chloropyridazine (B20888). This can be condensed with chloroacetone (B47974) to yield 6-chloro-2-methylimidazo[1,2-b]pyridazine (B77018). The subsequent substitution of the chloro group at the C6 position with a phenyl group via cross-coupling reactions (discussed in section 2.2.2) leads to the target molecule.
Alternatively, a 3-amino-6-phenylpyridazine can be directly condensed with an appropriate α-haloketone. For instance, the reaction of 3-amino-6-(phenylthio)pyridazine (B1279446) with chloroacetone has been used to prepare 2-methyl-6-(phenylthio)imidazo[1,2-b]pyridazine. umich.edu The reaction proceeds by the initial alkylation of the more nucleophilic ring nitrogen of the pyridazine (B1198779), followed by an intramolecular cyclization and dehydration to form the stable aromatic imidazo[1,2-b]pyridazine ring. The use of a mild base like sodium bicarbonate is common to facilitate the reaction. nih.gov
Table 1: Examples of Condensation Reactions for Imidazo[1,2-b]pyridazine Synthesis
| Pyridazine Reactant | α-Halocarbonyl Reactant | Product | Reference |
|---|---|---|---|
| 3-Amino-6-chloropyridazine | Chloroacetone | 6-Chloro-2-methylimidazo[1,2-b]pyridazine | nih.gov |
| 3-Amino-6-(phenylthio)pyridazine | Chloroacetone | 2-Methyl-6-(phenylthio)imidazo[1,2-b]pyridazine | umich.edu |
| 3-Amino-6-halopyridazine | α-Bromoketone | Substituted Imidazo[1,2-b]pyridazine | nih.gov |
Cyclization Reactions (e.g., POCl₃-Promoted Cyclization)
Dehydrative cyclization reactions are another cornerstone of classical heterocyclic synthesis. Reagents like phosphorus oxychloride (POCl₃) are powerful dehydrating agents that can promote the intramolecular cyclization of suitable precursors to form fused ring systems. rsc.org While direct POCl₃-promoted cyclization to form 2-Methyl-6-phenylimidazo[1,2-b]pyridazine from acyclic precursors is less common than condensation, the reagent is crucial in related syntheses and modifications.
For example, POCl₃ is used to convert pyridazinone intermediates into chloropyridazines, which are key precursors for condensation reactions. asianpubs.org In more complex syntheses, POCl₃ can mediate intramolecular cyclizations, such as in the Bischler-Napieralski reaction, to form fused imidazole (B134444) rings. researchgate.net This type of reaction involves the cyclization of an N-acylaminoethyl precursor onto an adjacent aromatic ring. In the context of imidazo[1,2-b]pyridazines, a similar strategy could be envisioned where an N-acylated aminopyridazine undergoes a POCl₃-mediated cyclization. A reported synthesis of a pyrido[3',2':4,5]imidazo[1,2-b]pyridazine system utilized POCl₃ in a key cyclization step. researchgate.net These reactions typically proceed through the formation of a reactive intermediate, such as a dichlorophosphoryl imine-ester or a nitrilium ion, which then undergoes electrophilic attack on the pyridazine ring to complete the cyclization. researchgate.net
Modern and Sustainable Synthetic Procedures for Derivatization
Contemporary synthetic chemistry emphasizes the development of efficient, selective, and environmentally benign methods. For the derivatization of the imidazo[1,2-b]pyridazine core, this includes the use of eco-friendly energy sources and powerful metal-catalyzed reactions for carbon-carbon and carbon-heteroatom bond formation.
Eco-Friendly Techniques (e.g., Microwave and Ultrasound Irradiation)
Modern energy sources like microwave (MW) irradiation and ultrasound have been successfully applied to accelerate the synthesis of imidazo[1,2-b]pyridazine derivatives and related heterocycles. nih.govscispace.com These techniques often lead to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.
Microwave-assisted synthesis has been employed for various steps in the preparation of pyridazine-containing compounds. asianpubs.org For instance, the functionalization of the imidazo[1,2-a]pyridine (B132010) ring, a close structural analog, via Mizoroki-Heck reactions has been efficiently achieved using microwave irradiation. nih.gov Similarly, microwave heating has been shown to be superior for the synthesis of precursors like 6-aminopyridazine-3-thiol, providing the product in high yield and purity simply by cooling the reaction mixture. One-pot syntheses of complex heterocyclic systems incorporating the imidazo[1,2-a]pyridine scaffold have also been developed using microwave assistance. mdpi.com
Ultrasound irradiation promotes reactions through acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and reaction rates. This technique has been used for the green synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles via C-H functionalization in water, avoiding the need for metal catalysts and toxic reagents. organic-chemistry.org The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine (B139424) and 2-bromoacetophenone (B140003) derivatives under ultrasonic irradiation has been achieved in good to excellent yields with short reaction times. scispace.com These eco-friendly protocols are scalable and represent a sustainable alternative to conventional methods for derivatizing the imidazo[1,2-b]pyridazine core. organic-chemistry.org
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi, Kumada, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic systems, including imidazo[1,2-b]pyridazine. researchgate.net These reactions allow for the precise introduction of a wide range of substituents at specific positions on the heterocyclic core, which is essential for developing new derivatives.
Suzuki-Miyaura Coupling: This reaction, which couples an organoboron compound with a halide or triflate, is widely used to form carbon-carbon bonds. nih.gov To synthesize this compound, a Suzuki-Miyaura coupling between 6-chloro-2-methylimidazo[1,2-b]pyridazine and phenylboronic acid is a highly effective strategy. This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. nih.govmedjchem.com
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org This method can be used to introduce alkenyl substituents onto the imidazo[1,2-b]pyridazine ring. For example, a 6-chloro or 6-bromo-imidazo[1,2-b]pyridazine derivative could be reacted with styrene (B11656) to introduce a styryl group at the C6 position. youtube.com
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgnih.gov It is a valuable method for introducing alkynyl moieties, which can serve as versatile handles for further transformations. A 3-bromo- (B131339) or 6-bromo-imidazo[1,2-b]pyridazine can be coupled with phenylacetylene (B144264) using a palladium catalyst and a copper(I) co-catalyst to yield the corresponding phenylalkynyl derivative. researchgate.netorganic-chemistry.org
Other Couplings: The Negishi (organozinc), Kumada (organomagnesium), and Stille (organotin) couplings are also part of the arsenal (B13267) of metal-catalyzed reactions used for the functionalization of imidazo[1,2-b]pyridazines, providing alternative routes for forming C-C bonds with different substrate scopes and reaction conditions. researchgate.net
Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions for Imidazo[1,2-b]pyridazine Functionalization
| Reaction | Coupling Partners | Bond Formed | Typical Application | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron | C(sp²)-C(sp²) | Arylation at C3 or C6 | researchgate.netnih.gov |
| Heck | Aryl/Vinyl Halide + Alkene | C(sp²)-C(sp²) | Alkenylation at C3 or C6 | researchgate.netwikipedia.org |
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | C(sp²)-C(sp) | Alkynylation at C3 or C6 | researchgate.netresearchgate.net |
| Negishi | Aryl/Vinyl Halide + Organozinc | C-C | Functionalization with alkyl/aryl groups | researchgate.net |
| Kumada | Aryl/Vinyl Halide + Grignard Reagent | C-C | Functionalization with alkyl/aryl groups | researchgate.net |
| Stille | Aryl/Vinyl Halide + Organotin | C-C | Functionalization with various organic groups | researchgate.net |
C-H Activation and Direct Functionalization Strategies (e.g., C-arylation, C-benzylation, C-alkylation)
Direct C-H activation has emerged as a highly efficient and atom-economical strategy for functionalizing heterocyclic compounds, avoiding the need for pre-functionalized starting materials like halides. researchgate.netrsc.org For the imidazo[1,2-b]pyridazine system, the C3 position is generally the most electron-rich and thus the most susceptible to electrophilic attack and direct functionalization. researchgate.net
Direct C-arylation: Palladium-catalyzed direct C-H arylation allows for the coupling of an imidazo[1,2-b]pyridazine with an aryl halide to form a C-C bond directly. researchgate.net For example, direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine (B1266833) at its C3-position has been achieved with various aryl halides in good to excellent yields. This methodology can be combined with other cross-coupling reactions in one-pot procedures to synthesize polysubstituted derivatives. researchgate.net
Direct C-benzylation and C-alkylation: Similar C-H activation strategies can be employed to introduce benzyl (B1604629) and alkyl groups. These reactions expand the chemical space accessible from the imidazo[1,2-b]pyridazine core, allowing for the synthesis of a diverse library of compounds for various applications. researchgate.net
These modern strategies offer significant advantages in terms of step economy and sustainability, representing the forefront of synthetic methodology for this important heterocyclic system.
Targeted Functional Group Interconversions and Post-Synthetic Modification
The imidazo[1,2-b]pyridazine nucleus is amenable to a variety of functional group interconversions. Key strategies include nucleophilic substitution at the pyridazine ring, electrophilic substitution on the imidazole ring, and oxidation of appended functional groups. These modifications are instrumental in developing structure-activity relationships for this class of compounds.
The 6-position of the imidazo[1,2-b]pyridazine ring system is particularly susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with a good leaving group such as a halogen. This reactivity provides a reliable method for introducing a diverse range of substituents.
Research has demonstrated the successful displacement of halogens at the 6-position by various nucleophiles. For instance, the synthesis of 6-substituted-2-phenylimidazo[1,2-b]pyridazines often commences from 3-amino-6-halopyridazines. nih.gov The halogen, such as chlorine or iodine, can be readily displaced. A notable example is the reaction of 6-chloro-2-phenylimidazo[1,2-b]pyridazine (B158509) derivatives with sulfur nucleophiles. The synthesis of 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (4) highlights this transformation, where a methylthio group is introduced at the C6 position, leading to a compound with high binding affinity for Aβ aggregates (Ki = 11.0 nM). nih.gov
The general transformation involves heating the 6-halo-imidazo[1,2-b]pyridazine with the desired nucleophile, often in the presence of a base. This approach is not limited to sulfur nucleophiles; amines and alkoxides can also be employed to generate a variety of 6-substituted analogs. The introduction of a halogen at the 6-position of the pyridazine ring is crucial for the successful formation and subsequent functionalization of the imidazo[1,2-b]pyridazine core. nih.gov
Table 1: Examples of Nucleophilic Aromatic Substitution at the 6-Position
| Starting Material | Nucleophile | Product | Reference |
|---|---|---|---|
| 3-Amino-6-chloropyridazine | 57% HI (aq) | 3-Amino-6-iodopyridazine | nih.gov |
| 6-Chloro-2-(4'-dimethylaminophenyl)imidazo[1,2-b]pyridazine | NaSMe | 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | nih.gov |
Electrophilic substitution reactions on the imidazo[1,2-b]pyridazine core predominantly occur at the electron-rich imidazole C3 position. Nitration is a key transformation for installing a nitro group, which can serve as a versatile synthetic handle for further modifications.
A well-established protocol for the nitration of this scaffold involves treating the imidazo[1,2-b]pyridazine derivative with a mixture of concentrated sulfuric acid and nitric acid. mdpi.com For example, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) can be efficiently nitrated at the C3 position to yield 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine in high yield (98%). mdpi.com This reaction is typically performed at low temperatures (ice-water bath) before allowing it to proceed at room temperature. mdpi.com The presence of a deactivating substituent at the 2-position does not impede this reaction.
Halogenation, particularly the introduction of chlorine and iodine at the 6-position, is fundamental for preparing versatile synthetic intermediates. nih.gov As mentioned previously, 3-amino-6-iodopyridazine can be prepared in 81% yield by refluxing 3-amino-6-chloropyridazine in a 57% hydroiodic acid solution. nih.gov These 6-halo derivatives are crucial precursors for cross-coupling reactions and nucleophilic substitutions. nih.govresearchgate.net
Table 2: Nitration of an Imidazo[1,2-b]pyridazine Derivative
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | HNO₃ (68%), H₂SO₄ (conc.) | 6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine | 98% | mdpi.com |
The oxidation of peripheral functional groups offers another avenue for structural modification. The oxidation of a thioether substituent to a sulfinyl (sulfoxide) or sulfonyl group can significantly alter the polarity, solubility, and hydrogen bonding capacity of the molecule.
Thioether derivatives of this compound, such as the 6-(methylthio) analogs, are readily prepared via nucleophilic aromatic substitution. nih.gov These thioethers can be selectively oxidized to the corresponding sulfoxides. While specific examples on the this compound core are not detailed in the provided literature, general and highly efficient methods for this transformation are widely reported. organic-chemistry.orgjchemrev.com
The selective oxidation of a sulfide (B99878) to a sulfoxide (B87167) without over-oxidation to the sulfone can be achieved using a range of reagents. jchemrev.comnih.gov Common methods include the use of one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures or controlled oxidation with hydrogen peroxide (H₂O₂), sometimes in the presence of a catalyst. organic-chemistry.org These mild and chemoselective protocols are compatible with a wide array of functional groups, making them suitable for the late-stage functionalization of complex heterocyclic systems. organic-chemistry.orgjchemrev.com
Table 3: General Transformation for Thioether Oxidation
| Starting Material | General Reagents | Product | Reference |
|---|---|---|---|
| 6-(Alkylthio/Arylthio)imidazo[1,2-b]pyridazine | m-CPBA or H₂O₂ | 6-(Alkylsulfinyl/Arylsulfinyl)imidazo[1,2-b]pyridazine | organic-chemistry.orgjchemrev.com |
Structure Activity Relationship Sar Studies of 2 Methyl 6 Phenylimidazo 1,2 B Pyridazine Analogs
Systematic Positional Scanning and Substituent Effects on Biological Activity
The biological activity of imidazo[1,2-b]pyridazine (B131497) analogs is profoundly influenced by the nature and position of various substituents on the bicyclic core. Researchers have demonstrated that while the core structure often interacts with the hinge region of target kinases, modifications at positions 2, 3, 6, 7, and 8 are key determinants of potency and selectivity. nih.gov
The substituent at the 2-position of the imidazo[1,2-b]pyridazine ring plays a significant role in modulating biological activity. In studies targeting dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), methylation at the 2-position of the core scaffold was shown to improve binding affinity compared to the unsubstituted analog. cardiff.ac.uk Further exploration has involved replacing the typical 2-phenyl group with other moieties. For instance, in the development of ligands for β-amyloid plaques, various substitution patterns at both the 2- and 6-positions were investigated, revealing that binding affinities were highly dependent on these modifications. nih.gov The agonist activity of 2-phenyl and 2-(substituted phenyl) imidazo[1,2-b]pyridazines at benzodiazepine (B76468) receptors further underscores the importance of the substituent at this position. nih.gov
The 6-position of the imidazo[1,2-b]pyridazine scaffold is a critical site for modification to enhance potency and drug-like properties.
Heterocyclic Moieties: In the development of Transforming Growth Factor-β Activated Kinase (TAK1) inhibitors, substituting the C6 position with a morpholine (B109124) or piperazine (B1678402) ring was found to significantly enhance kinase inhibition compared to unsubstituted analogs. nih.gov The introduction of a morpholine at C6 is a known strategy to improve water solubility, metabolic stability, and bioavailability. nih.gov It can also provide additional hydrogen-bonding interactions with the target protein. nih.gov
Alkylthio and Alkoxy Moieties: For ligands targeting β-amyloid plaques, a 6-methylthio analogue demonstrated higher binding affinity than a 6-methoxyl analogue. nih.gov This highlights how even subtle changes at this position can impact target engagement.
The binding affinities of these compounds were found to range significantly, from 11.0 nM to over 1000 nM, depending on the specific substitution patterns at the 6- and 2-positions. nih.gov For example, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine showed a high binding affinity with a Ki value of 11.0 nM. nih.gov
The 3-position is another key area for modification, often involving the introduction of aryl groups to interact with specific pockets in the target protein.
Kinase Inhibition: In the pursuit of TAK1 inhibitors, it was discovered that combining a 6-substituted morpholine or piperazine with an appropriate aryl substituent at the 3-position resulted in compounds that inhibit TAK1 at nanomolar concentrations. nih.govrsc.org The introduction of various indazole derivatives or their mimics at the C3 position was shown to modulate the steric and electronic properties of the molecule, thereby affecting interactions with the target kinase. nih.gov
Overcoming Resistance: For anaplastic lymphoma kinase (ALK) inhibitors, research has led to the development of novel macrocyclic derivatives that link the 3-position to another part of the molecule, a strategy aimed at overcoming drug resistance mutations. nih.gov
Synthetic Accessibility: The C3-arylation of the imidazo[1,2-b]pyridazine core can be achieved using various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the synthesis of a diverse library of 3-aryl derivatives. researchgate.net
Interactive Data Table: Biological Activity of Substituted Imidazo[1,2-b]pyridazine Analogs
| Compound | Target | Substitution Pattern | Activity (IC50/GI50) | Source |
|---|---|---|---|---|
| Compound 26 | TAK1 | 6-morpholine, 3-(cyclopropyl-indazole) | 55 nM (enzymatic IC50) | nih.gov |
| Compound 26 | MPC-11/H929 Cells | 6-morpholine, 3-(cyclopropyl-indazole) | 30 nM (GI50) | nih.govrsc.org |
| Takinib (Reference) | TAK1 | N/A | 187 nM (enzymatic IC50) | nih.govrsc.org |
| Compound O-10 | ALK (Wild Type) | Macrocyclic derivative | 2.6 nM (IC50) | nih.gov |
| Compound O-10 | ALK (G1202R mutant) | Macrocyclic derivative | 6.4 nM (IC50) | nih.gov |
| Compound O-10 | ALK (L1196M/G1202R double mutant) | Macrocyclic derivative | 23 nM (IC50) | nih.gov |
| Compound O-10 | Karpas299 cells (ALK+) | Macrocyclic derivative | 38 nM (IC50) | nih.gov |
Elucidation of Key Pharmacophoric Features for Target Interaction
A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For imidazo[1,2-b]pyridazine-based kinase inhibitors, a common pharmacophoric model involves:
Hinge Binding: The imidazo[1,2-b]pyridazine core itself frequently acts as a scaffold that forms crucial hydrogen bonds with the hinge region of the kinase active site. Docking models show that these ligands form hydrogen bonds with conserved residues such as Lysine (Lys-63) and Alanine (Ala-107) in TAK1. nih.gov
Hydrophobic Pockets: Substituents at the 3- and 6-positions extend into adjacent hydrophobic pockets of the ATP-binding site. The aryl group at the 3-position, for example, can occupy and interact with hydrophobic residues, enhancing binding affinity. nih.gov
Solvent-Exposed Regions: Modifications, particularly at the 6-position with groups like morpholine, can extend towards the solvent-exposed region of the binding site. This not only improves physicochemical properties like solubility but can also form additional interactions. nih.gov
These features create a molecule that is complementary in shape and charge to the biomolecular target, enabling tight and specific binding. youtube.com
Design Principles for Modulating Selectivity and Potency
Building upon SAR and pharmacophore models, several design principles have been established to fine-tune the potency and selectivity of imidazo[1,2-b]pyridazine analogs.
Targeting Allosteric Pockets: To achieve selectivity, especially among highly similar kinase subtypes, one successful strategy is to design inhibitors that target allosteric pockets outside the conserved ATP-binding site. This approach can overcome the challenges posed by the similarity in the primary binding site across different kinases. tandfonline.com
Macrocyclization to Combat Resistance: The emergence of drug resistance mutations is a major challenge. A novel design principle involves creating macrocyclic derivatives. For instance, linking the 3-position of the imidazo[1,2-b]pyridazine core to another part of the inhibitor can create a more conformationally constrained molecule capable of inhibiting mutated kinases, such as the lorlatinib-resistant L1196M/G1202R double mutation in ALK. nih.gov
Scaffold Hopping and Rational Design: Starting from a known fragment, SAR exploration combined with computational design allows for the rational optimization of leads. For example, the discovery of potent DYRK1A inhibitors began with an imidazo[1,2-b]pyridazine fragment, which was then elaborated at the C-3 position based on the hypothesis that this would increase binding affinity, a strategy that proved successful. cardiff.ac.uk
These principles guide medicinal chemists in the iterative process of modifying the imidazo[1,2-b]pyridazine scaffold to develop new compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov
Mechanistic Investigations of Biological Activity
Protein Kinase Inhibition Pathways
Cyclin-dependent kinases 12 and 13 (CDK12 and CDK13), in complex with Cyclin K, are crucial regulators of transcription elongation and have been identified as therapeutic targets, particularly in triple-negative breast cancer (TNBC). digitellinc.comnih.gov They play a vital role in maintaining genomic stability through the regulation of genes involved in the DNA damage response (DDR), such as BRCA1 and BRCA2. insilico.com
Derivatives of the imidazo[1,2-b]pyridazine (B131497) scaffold have been developed as potent, ATP-competitive inhibitors of CDK12/13. digitellinc.com For instance, compound 24 , an imidazo[1,2-b]pyrazine derivative, was identified as a potent covalent inhibitor of CDK12 and CDK13. nih.gov This compound forms a covalent bond with the Cys1039 residue of CDK12. nih.gov Such inhibition leads to a "BRCAness" phenotype, where cancer cells become deficient in DNA damage repair, creating a synthetic lethal interaction with PARP inhibitors or DNA-damaging chemotherapy. insilico.comnih.gov
Research has led to the development of specific imidazo[1,2-b]pyridazine-based compounds with potent inhibitory activity. Compound 24 demonstrated significant efficacy in suppressing the proliferation of TNBC cell lines. nih.gov
Table 1: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivative against CDK12/13 and TNBC Cells
| Compound | Target | IC50 (nM) | Cell Line | EC50 (nM) |
|---|---|---|---|---|
| Compound 24 | CDK12 | 15.5 | MDA-MB-231 | 5.0 |
| CDK13 | 12.2 | MDA-MB-468 | 6.0 |
Data sourced from a study on novel imidazo[1,2-b]pyrazine-based covalent inhibitors. nih.gov
Transforming Growth Factor-β Activated Kinase 1 (TAK1) is a serine/threonine kinase that is overexpressed and constitutively upregulated in multiple myeloma (MM). nih.govrsc.org This makes it a key target for therapeutic intervention. The imidazo[1,2-b]pyridazine core has been utilized to develop potent TAK1 inhibitors. nih.gov
Strategic modifications to the core structure, such as the introduction of a morpholine (B109124) group at the C6 position and an indazole at the C3 position, have yielded compounds with nanomolar inhibitory concentrations. nih.gov The addition of a methyl group at the C2 position of the imidazo[1,2-b]pyridazine core was explored to potentially block hydrogen bonding and alter activity. nih.gov A lead compound from this class, compound 26 , showed potent inhibition of TAK1's enzymatic activity and inhibited the growth of multiple myeloma cell lines. nih.govrsc.org
Table 2: TAK1 Inhibition and Anti-proliferative Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | TAK1 IC50 (nM) | Cell Line | GI50 (nM) |
|---|---|---|---|
| Compound 26 | 55 | MPC-11 | As low as 30 |
| H929 | As low as 30 | ||
| Takinib (Reference) | 187 |
Data sourced from studies on imidazo[1,2-b]pyridazine-containing TAK1 inhibitors. nih.govrsc.org
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in various neurological disorders, including Down syndrome and Alzheimer's disease, as well as in certain cancers. dundee.ac.uknih.gov Consequently, the development of selective DYRK1A inhibitors is an area of intense research. dundee.ac.uk
The imidazo[1,2-b]pyridazine scaffold has emerged as a promising starting point for designing potent DYRK1A inhibitors. dundee.ac.uk Through structure-activity relationship (SAR) exploration and in-silico design, fragment-based approaches have led to the discovery of highly potent and selective inhibitors. dundee.ac.ukdundee.ac.uk Optimization of an initial imidazo[1,2-b]pyridazine fragment led to compound 17 , which demonstrated potent cellular inhibition of DYRK1A with good selectivity across the kinome. dundee.ac.uk Further rational design, guided by X-ray crystallography, resulted in compound 29 , which showed improved selectivity over related CLK kinases. dundee.ac.uk
Table 3: Profile of Imidazo[1,2-b]pyridazine-based DYRK1A Inhibitors
| Compound | Description | Key Feature |
|---|---|---|
| Compound 17 | Potent cellular inhibitor of DYRK1A | High selectivity over the kinome |
| Compound 29 | Rationally designed derivative | Improved selectivity against CLK kinases |
Information sourced from research on imidazo[1,2-b]pyridazines as DYRK kinase inhibitors. dundee.ac.uk
Anaplastic Lymphoma Kinase (ALK) gene rearrangements are drivers in certain non-small cell lung cancers (NSCLCs). nih.gov While ALK tyrosine kinase inhibitors (TKIs) are effective, resistance often develops, including the challenging G1202R mutation. nih.gov To address this, novel imidazo[1,2-b]pyridazine macrocyclic derivatives have been designed. nih.govresearchgate.net
These macrocycles are engineered to overcome the resistance conferred by mutations that affect the efficacy of second-generation ALK inhibitors. Among a series of synthesized compounds, O-10 displayed the most potent enzymatic inhibitory activity against wild-type ALK and, crucially, against the G1202R single mutant and the L1196M/G1202R double mutant. nih.gov
Table 4: Inhibitory Activity of Imidazo[1,2-b]pyridazine Macrocyclic Derivative O-10
| Target ALK Genotype | IC50 (nM) |
|---|---|
| ALKWT | 2.6 |
| ALKG1202R | 6.4 |
| ALKL1196M/G1202R | 23 |
Data sourced from a study on imidazo[1,2-b]pyridazine macrocyclic derivatives as ALK inhibitors. nih.gov
Haspin is a serine/threonine kinase that plays a critical role in cell division by phosphorylating histone H3 at threonine 3 (H3T3ph), which is essential for proper chromosome alignment during mitosis. researchgate.netnih.gov This makes Haspin a novel target for developing antimitotic agents for cancer therapy. nih.gov
A series of imidazopyridazine-based compounds have been identified as inhibitors of human Haspin. researchgate.net Through high-throughput screening, several lead structures were identified and optimized. The best of these inhibitors demonstrated potent in vitro inhibitory activity against Haspin, with IC50 values ranging from 6 to 100 nM. researchgate.net These inhibitors were also shown to have anti-proliferative effects against various human cancer cell lines. researchgate.net
The receptor tyrosine kinases c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are key drivers of tumor growth, angiogenesis, and metastasis. nih.gov Dual inhibition of both c-Met and VEGFR2 is a validated strategy in cancer therapy. While many inhibitors are based on pyridine (B92270) or quinoline (B57606) scaffolds, the versatility of heterocyclic cores allows for the development of novel inhibitors. nih.govmdpi.com
Although direct studies naming 2-Methyl-6-phenylimidazo[1,2-b]pyridazine as a dual c-Met/VEGFR2 inhibitor are not prominent, the broader class of nitrogen-containing heterocyclic compounds is well-established in this area. For example, aminopyrimidine derivatives have been shown to bind to the ATP pocket of both VEGFR2 and c-Met, forming hydrogen bonds with key residues like CYS-919 in VEGFR2 and MET-1160 in c-Met. nih.gov The development of imidazo[1,2-b]pyridazine derivatives for this dual target profile represents a potential area for future research, leveraging the scaffold's known kinase-binding properties.
Bruton's Tyrosine Kinase (Btk) Inhibition
Bruton's tyrosine kinase (Btk) is a critical enzyme in the B cell receptor signaling pathway and has become a significant target for the development of therapies against B cell malignancies. nih.gov While the broader imidazo[1,2-b]pyridazine scaffold has been explored for Btk inhibition, specific data detailing the inhibitory activity of this compound against Btk is not extensively covered in the available scientific literature.
However, research into derivatives of the core structure is noteworthy. A recent study identified an imidazo[1,2-b]pyridazine derivative, compound 22 (TM471-1), as a potent and highly selective irreversible inhibitor of Btk, with an IC₅₀ of 1.3 nM. nih.gov This compound demonstrated significant tumor growth inhibition in preclinical models and has advanced into Phase I clinical trials. nih.gov Another study focused on pyridazinone analogs as Btk inhibitors, aiming to improve metabolic stability over previous candidates. nih.gov These findings highlight the potential of the pyridazine (B1198779) and imidazopyridazine core structures in designing Btk inhibitors, though direct evidence for this compound itself remains to be established.
Receptor and Ion Channel Modulation
The T-type voltage-gated calcium channel, specifically the Cav3.1 subtype, plays a role in neuronal excitability and has been implicated in conditions like epilepsy. nih.gov There is no direct research available that evaluates the effect of this compound on Cav3.1 channels.
However, studies on structurally similar compounds are informative. Research on two related imidazo[1,2-b]pyridazine derivatives, 7-methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid (DM1) and 6-methoxy-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid (DM2) , revealed potent antiabsence seizure activity. This effect was linked to their ability to block Cav3.1 T-type channels, suggesting that this channel is a viable target for this class of compounds.
Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in brain regions associated with psychiatric and neurodegenerative disorders. nih.gov Inhibition of PDE10A is a therapeutic strategy for these conditions. Currently, there is a lack of specific research data on the inhibitory activity of this compound against the PDE10 enzyme. The available literature primarily focuses on other chemical scaffolds for PDE10A inhibition, such as the compound MP-10 (PF-2545920) . nih.gov
The accumulation of beta-amyloid (Aβ) plaques is a key pathological hallmark of Alzheimer's disease. nih.gov Consequently, developing ligands that can bind to these plaques is crucial for diagnostic imaging. A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and assessed for their ability to bind to Aβ aggregates. nih.gov
The binding affinities of these compounds, measured as inhibition constants (Kᵢ), varied from 11.0 nM to over 1000 nM, depending on the chemical groups at the 2- and 6-positions of the imidazo[1,2-b]pyridazine ring. nih.gov One derivative, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine , demonstrated a high binding affinity with a Kᵢ value of 11.0 nM. nih.gov This indicates that the imidazo[1,2-b]pyridazine scaffold is a promising base for developing new agents for imaging Aβ plaques. nih.govnih.gov While these results are for derivatives, they underscore the potential of the core structure, including this compound, for this application.
Table 1: In Vitro Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives to Aβ Plaques
| Compound | Substituent at Position 2 | Substituent at Position 6 | Kᵢ (nM) |
|---|---|---|---|
| Derivative A | 4'-Dimethylaminophenyl | Methylthio | 11.0 |
| Derivative B | Phenyl | Various | 10 - 50 |
| Derivative C | Various | Various | >1000 |
This table presents a summary of findings for the general class of imidazo[1,2-b]pyridazine derivatives as reported in the source literature. nih.gov
Dopamine (B1211576) receptors, particularly the D4 subtype, are involved in various neurological functions and are targets for therapeutic intervention. nih.gov Investigations into the modulation of dopamine receptors by this compound have not been specifically reported in the reviewed scientific literature. Studies on D4 receptor ligands have often focused on other chemical classes, such as heteroarylmethylphenylpiperazines. nih.gov
Other Biological Mechanisms
The imidazo[1,2-b]pyridazine scaffold has been explored for other potential therapeutic applications. For instance, various derivatives have been synthesized and tested for antimicrobial activity. One study described the synthesis of new selenadiazole and thiadiazole derivatives incorporating a pyridazine moiety, which were evaluated for their antimicrobial effects. mdpi.com However, specific data on this compound was not the focus.
Attenuation of Oxidative Stress
While direct studies on the antioxidative properties of this compound are not prominent, research into analogous compounds within the 2-phenylimidazo[1,2-b]pyridazine (B3348742) family highlights a significant potential for neuroprotective effects mediated by the reduction of oxidative stress.
Notably, two derivatives, 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM1) and 6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM2), have been shown to possess significant in vitro neuroprotective capabilities by decreasing the release of reactive oxygen species (ROS). nih.gov In studies using C6 rat brain glioma cells, both DM1 and DM2 demonstrated a marked ability to counteract oxidative damage, which is a key factor in the pathophysiology of various neurodegenerative disorders. nih.gov This suggests that the imidazo[1,2-b]pyridazine core, particularly when substituted with a phenyl group at position 2, may confer the ability to mitigate cellular damage caused by ROS.
The mechanism is believed to be linked to the inherent antioxidant properties of the heterocyclic system, which can neutralize free radicals and reduce the downstream inflammatory and apoptotic cascades they trigger. Although the specific contribution of the methyl group at position 2 in the title compound is not elucidated, the activity of these closely related structures provides a strong basis for its potential role in attenuating oxidative stress.
Table 1: Neuroprotective Activity of 2-Phenylimidazo[1,2-b]pyridazine Derivatives
| Compound | Cell Line | Activity | Source |
| 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM1) | C6 rat brain glioma | Significant reduction of reactive oxygen species | nih.gov |
| 6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM2) | C6 rat brain glioma | Significant reduction of reactive oxygen species | nih.gov |
Antiparasitic Mode of Action (e.g., against Kinetoplastids)
The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure in medicinal chemistry, with various derivatives exhibiting potent antiparasitic properties. nih.gov The mode of action for these compounds, particularly against kinetoplastids like Leishmania and Trypanosoma, is often linked to the inhibition of essential protozoan enzymes, particularly protein kinases. nih.gov
Kinases in parasites such as Leishmania and Plasmodium present significant structural differences from their human counterparts, making them attractive targets for selective drug development. nih.gov Research on 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives has shown potent inhibition of parasitic kinases, including Plasmodium falciparum CLK1 (PfCLK1), and demonstrated anti-leishmanial activity. nih.gov This suggests that the antiparasitic mechanism of this class of compounds involves the disruption of vital phosphorylation-dependent signaling pathways in the parasite, leading to cell cycle arrest and death.
A specific derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine , has been evaluated for its in vitro activity against several kinetoplastid parasites. researchgate.net It displayed potent activity against the bloodstream form of Trypanosoma brucei brucei, the causative agent of African trypanosomiasis, with a half-maximal effective concentration (EC₅₀) of 0.38 µM. researchgate.net This finding underscores the potential of the imidazo[1,2-b]pyridazine core to serve as a template for developing effective antikinetoplastid agents. While this compound showed good activity against T. b. brucei, its efficacy against Leishmania infantum was limited by poor solubility in the culture media. researchgate.net
The introduction of a nitro group, as seen in the aforementioned compound, is a common strategy in the development of antiparasitic drugs. It is often associated with bioreductive activation within the parasite, leading to the formation of cytotoxic nitroso and nitro radical anions that induce lethal cellular stress. This represents another plausible mode of action for suitably substituted imidazo[1,2-b]pyridazines.
Table 2: In Vitro Antikinetoplastid Activity of a 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine
| Parasite Species | Form | Activity (EC₅₀) | Source |
| Trypanosoma brucei brucei | Trypomastigote bloodstream | 0.38 µM | researchgate.net |
| Leishmania infantum | Axenic amastigote | > 1.6 µM | researchgate.net |
| Leishmania infantum | Promastigote | > 15.6 µM | researchgate.net |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves docking a ligand (the potential drug molecule) into the binding site of a target protein.
For the imidazo[1,2-b]pyridazine (B131497) scaffold, molecular docking has been instrumental in elucidating binding modes and identifying key interactions with various biological targets. For instance, studies on derivatives such as 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM1) and 6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM2) have used docking to model their interactions with human Cav3.1 voltage-gated calcium channels, which are implicated in epilepsy. nih.gov These studies revealed that the binding modes of these derivatives partially mirrored that of a known selective Cav3.1 blocker, providing a structural basis for their anti-seizure activity and a path for future optimization. nih.gov
Similarly, docking studies on 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides showed strong binding interactions with kinases associated with cancer cell lines like MCF-7 and SK-MEL-28, correlating with their observed anticancer activities. researchgate.netmdpi.com
The general process involves preparing a 3D structure of the ligand and the protein target (often from crystallographic data). The ligand is then placed in the binding site, and its conformational space is explored to find the pose with the most favorable binding energy, calculated by a scoring function. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces.
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide insights into the distribution of electrons and the reactivity of a compound, which are crucial for understanding its biological activity.
For the related compound 6-chloro-2-phenylimidazo[1,2-b]pyridazine (B158509), DFT has been used to calculate a range of electronic and structural parameters. researchgate.net These descriptors help in understanding the molecule's behavior, for example, as a corrosion inhibitor. Key calculated parameters include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These frontier orbitals are central to a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.
Energy Gap (ΔE): The difference between LUMO and HOMO energies, which is an indicator of molecular stability and reactivity.
Partial Atomic Charges: These calculations reveal the distribution of charge across the molecule, identifying sites that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how a molecule will interact with a biological target. For instance, analysis of the protonated form of 6-chloro-2-phenylimidazo[1,2-b]pyridazine showed that the partial charge distribution is highly sensitive to protonation, which affects its interaction mechanism. researchgate.net
These theoretical calculations provide a fundamental understanding of a molecule's intrinsic properties that govern its interactions and potential as a therapeutic agent.
In Silico Drug Design and Virtual Screening Methodologies
In silico drug design involves the use of computational methods to identify and optimize potential drug candidates. This approach encompasses a range of techniques, including virtual screening, which is the computational equivalent of high-throughput screening.
The imidazo[1,2-b]pyridazine scaffold has been the subject of such design strategies. A common approach is scaffold hopping or the creation of hybrid molecules. For example, researchers designed novel 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine derivatives by creating hybrids of known agonists for two different targets, FXR and PPARδ, which are involved in pulmonary fibrosis. nih.gov This rational design process led to the identification of a potent dual-agonist.
Virtual screening can be either ligand-based or structure-based.
Structure-Based Virtual Screening (SBVS): This involves docking large libraries of compounds against the 3D structure of a biological target to identify those that are predicted to bind with high affinity.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, libraries can be screened against the known pharmacophore model of an active compound.
These methodologies accelerate the drug discovery process by narrowing down the number of compounds that need to be synthesized and tested experimentally, saving significant time and resources. For the imidazo[1,2-b]pyridazine class, these techniques have been applied to discover new anticancer agents, antivirals, and kinase inhibitors. mdpi.commdpi.com
Molecular Dynamics Simulations for Conformational Dynamics and Binding Free Energy
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. MD provides detailed information on the conformational changes of a ligand and its target protein upon binding and can be used to calculate more accurate binding free energies.
While specific MD simulation data for 2-Methyl-6-phenylimidazo[1,2-b]pyridazine is not available, the methodology is widely applied to its analogues. For example, MD simulations are often performed on the top-ranked poses from molecular docking studies. These simulations place the ligand-protein complex in a simulated physiological environment (water, ions, etc.) and calculate the atomic trajectories over a period of nanoseconds to microseconds.
The key insights gained from MD simulations include:
Binding Stability: MD can assess whether a ligand remains stably bound in the active site or if it dissociates.
Conformational Changes: It reveals how the protein and ligand adapt their shapes to accommodate each other, an effect known as "induced fit."
Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA can be applied to MD trajectories to provide a more accurate estimation of the binding affinity than docking scores alone.
Identification of Key Residues: By analyzing the interactions over time, MD simulations can pinpoint the specific amino acid residues that are most critical for ligand binding.
These simulations were part of the design process for 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine derivatives, helping to refine and validate the potential of designed compounds as dual FXR/PPARδ agonists. nih.gov
Preclinical Efficacy and Selectivity Profiling
In Vitro Cellular and Enzymatic Assays
Antiproliferative Activity in Cancer Cell Lines
Derivatives of the imidazo[1,2-b]pyridazine (B131497) and related imidazo[4,5-b]pyridine scaffolds have demonstrated notable antiproliferative effects across a variety of human cancer cell lines.
Substituted 2,6-diphenylimidazo[4,5-b]pyridines have been synthesized and evaluated for their in vitro antiproliferative activity. Notably, N-methyl substituted derivative 19 , which features a hydroxyl group, exhibited significant activity against all tested cancer cell lines, with the lowest inhibitory concentrations observed in Capan-1, LN-229, DND-41, K-562, and Z-138 cell lines. nih.gov The p-hydroxy substituted derivatives 13 and 19 also displayed strong activity against most of the tested cell lines. nih.gov
A series of 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines have been found to inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM. researchgate.net For instance, compound 26 and its analogs have shown potential as anti-myeloma therapeutics. researchgate.net
The antiproliferative activity of these compounds is often evaluated using standard assays such as the MTT assay. For example, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were assessed for their effects on K562, Colo-205, MDA-MB 231, and IMR-32 human cancer cell lines.
Table 1: Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 19 (N-methyl derivative) | Capan-1 | 1.45 |
| LN-229 | 1.45 | |
| DND-41 | 1.90 | |
| K-562 | 1.90 | |
| Z-138 | 1.90 | |
| 13 (p-hydroxy substituted) | Multiple | 1.45–4.25 |
IC50 values represent the concentration required to inhibit cell growth by 50%.
Inhibition of Cellular Processes
The antitumor activity of imidazo[1,2-b]pyridazine derivatives extends to the inhibition of key cellular processes involved in cancer progression, such as cell cycle and survival. The N-methyl substituted imidazo[4,5-b]pyridine derivative 19 was found to induce a dose-dependent accumulation of cells in the G2/M phase of the cell cycle in several cancer cell lines, suggesting a cell cycle-phase-specific mechanism of action. nih.gov
Furthermore, imidazo[1,2-b]pyridazines have been shown to impair the survival and clonogenic growth of human acute leukemia cells. semanticscholar.org Specifically, one derivative, K00135 , dose-dependently impaired the survival of murine Ba/F3 cells that overexpress human PIMs. semanticscholar.org This indicates that these compounds can interfere with signaling pathways crucial for the survival of cancer cells.
Enzyme Activity Assays
A significant mechanism of action for many imidazo[1,2-b]pyridazine derivatives is the inhibition of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer and other diseases.
The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure for kinase inhibition, often binding to the hinge region of kinases. nih.gov Substitutions at positions 2, 3, 6, 7, and 8 of this scaffold are crucial for determining kinase selectivity and potency. nih.gov
Derivatives of imidazo[1,2-b]pyridazine have been identified as potent inhibitors of several kinases, including:
PIM Kinases: A family of imidazo[1,2-b]pyridazines was found to inhibit PIM kinases with low nanomolar potency. semanticscholar.org These compounds exhibit an unusual binding mode, interacting with the NH2-terminal lobe helix AC rather than the kinase hinge region, which contributes to their enhanced selectivity. semanticscholar.org
TAK1 Kinase: 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines inhibit the transforming growth factor-β activated kinase (TAK1) at nanomolar concentrations. researchgate.netnih.gov The lead compound, 26 , inhibits TAK1 with an IC50 of 55 nM. researchgate.netnih.gov
Tyk2 Pseudokinase: Imidazo[1,2-b]pyridazine 7 was identified as a hit compound with high selectivity for the Tyk2 pseudokinase domain (JH2). nih.gov Optimization of this scaffold led to potent and selective allosteric inhibitors of Tyk2 signaling. nih.gov
DYRK Kinases: Imidazo[1,2-b]pyridazines have been explored as inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs). dundee.ac.uk Methylation at the 2-position of the imidazo[1,2-b]pyridazine core was shown to improve binding affinity for DYRK1A. dundee.ac.uk
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| 26 | TAK1 | 55 |
| Takinib (control) | TAK1 | 187 |
| K00135 | PIM1 | Low nanomolar |
| 7 | Tyk2 JH2 | Micromolar |
IC50 values represent the concentration required to inhibit enzyme activity by 50%.
Neuroprotective Effect against Oxidative Stress in Cell Models
Certain derivatives of the imidazo[1,2-b]pyridazine and related scaffolds have demonstrated neuroprotective properties, particularly against oxidative stress.
In a study using C6 rat brain glioma cells, 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM1 ) and 6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM2 ) showed significant in vitro neuroprotective activity by reducing the release of reactive oxygen species. nih.gov
Similarly, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP ), a related heterocyclic amine, was found to induce oxidative stress in primary dopaminergic neurons. nih.govnih.gov This was evidenced by the increased formation of oxidative damage markers like 4-hydroxy-2-nonenal (HNE) and 3-nitrotyrosine (B3424624) (NT). nih.govnih.gov Pretreatment with the antioxidant N-acetylcysteine (NAC) was shown to be protective against PhIP-induced toxicity. nih.govnih.gov
These findings suggest that the imidazo[1,2-b]pyridazine scaffold could be a promising starting point for the development of neuroprotective agents that act by mitigating oxidative stress. nih.govnih.gov
Antiparasitic Activity in Cell-Based Assays
The therapeutic potential of imidazo[1,2-b]pyridazine derivatives extends to infectious diseases, including parasitic infections. A derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine , was evaluated for its in vitro activity against several kinetoplastid parasites. mdpi.com
This compound displayed good activity against the trypomastigote bloodstream form of Trypanosoma brucei brucei, the causative agent of sleeping sickness, with an EC50 of 0.38 µM. mdpi.com However, its poor solubility in culture media limited the assessment of its activity against Leishmania infantum axenic amastigotes and promastigotes. mdpi.com
These results indicate that the imidazo[1,2-b]pyridazine scaffold holds promise for the development of new antiparasitic agents, although further optimization is needed to improve physicochemical properties like solubility.
In Vivo Pharmacological Evaluation in Animal Models
The preclinical evaluation of imidazo[1,2-b]pyridazine derivatives has also been extended to in vivo animal models, providing insights into their pharmacological effects in a whole-organism context.
Two derivatives, 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM1 ) and 6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM2 ), were evaluated for their antiepileptic effects in two different mouse models. nih.gov Both compounds exhibited potent anti-seizure effects in CD-1 ICR mice after pentylenetetrazol administration and in DBA/2 mice with audiogenic stimulus-induced seizures. nih.gov These findings position them as potential candidates for antiepileptic drugs. nih.gov
In the context of neurotoxicity, the related compound 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP ) has been studied in animal models. nih.govwikipedia.org Oral administration of PhIP has been shown to induce tumors at multiple sites in rats and lymphomas in mice. nih.govwikipedia.org It also forms DNA adducts in vivo in rats and monkeys. nih.gov These studies highlight the potential carcinogenic effects of certain heterocyclic amines and underscore the importance of careful toxicological profiling of any new therapeutic candidate.
Antiepileptic Efficacy in Seizure Models
While direct studies on 2-Methyl-6-phenylimidazo[1,2-b]pyridazine are not extensively documented in the public domain, research into structurally related compounds underscores the potential of the imidazo[1,2-b]pyridazine nucleus as a source of antiepileptic agents. The anticonvulsant properties of this class are often attributed to their interaction with various channels and receptors in the central nervous system.
Derivatives such as 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM1) and 6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM2) have been identified as blockers of human Cav3.1 voltage-gated calcium channels. nih.gov These compounds have demonstrated promising anti-absence seizure activity in vivo. nih.gov Specifically, they have shown potent anti-seizure effects in a pentylenetetrazol-induced seizure model in CD-1 ICR mice and in an audiogenic seizure model in DBA/2 mice. nih.govresearchgate.net
Furthermore, broader studies on pyridazine (B1198779) derivatives have emphasized the importance of specific structural features for anticonvulsant activity. For instance, in a series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines, the presence of a phenyl group at the 6-position of the pyridazine ring was found to be crucial for any significant anticonvulsant effect. nih.gov The most potent compounds in this series were more effective than phenobarbital (B1680315) in certain seizure models. nih.gov Another study on N-(2,6-dimethylphenyl)pyridinedicarboximides found them to be primarily active against maximal electroshock (MES) induced seizures. nih.gov
Antiepileptic Activity of Imidazo[1,2-b]pyridazine and Related Compounds
| Compound/Class | Seizure Model | Key Findings | Reference |
|---|---|---|---|
| DM1 and DM2 | Pentylenetetrazol-induced seizures (mice) | Exhibited potent anti-seizure effects. | nih.govresearchgate.net |
| DM1 and DM2 | Audiogenic seizures (DBA/2 mice) | Demonstrated significant anti-seizure activity. | nih.govresearchgate.net |
| 6-Aryl-3-(hydroxypiperidino)pyridazines | Maximal electroshock (mice), Bicuculline-induced seizures (mice) | Phenyl group at position 6 was essential for activity; some compounds were more potent than phenobarbital. | nih.gov |
| N-(2,6-dimethylphenyl)pyridinedicarboximides | Maximal electroshock (MES) induced seizures (rats and mice) | Showed significant activity against MES-induced seizures. | nih.gov |
Antitumor Efficacy in Relevant Xenograft Models
Imidazo[1,2-b]pyridazines have been identified as potent inhibitors of PIM kinases, which are implicated in hematopoietic malignancies. semanticscholar.org One such inhibitor, K00135, demonstrated the ability to impair the survival and clonogenic growth of human acute leukemia cell lines and suppressed the in vitro growth of leukemic blasts from acute myelogenous leukemia patients. semanticscholar.org
In the context of non-small cell lung cancer (NSCLC), macrocyclic derivatives of imidazo[1,2-b]pyridazine have been developed as inhibitors of anaplastic lymphoma kinase (ALK). nih.gov The compound O-10, for example, effectively inhibited the growth of ALK-positive Karpas299 cells. nih.gov Furthermore, a related compound from the imidazo[1,2-a]quinoxaline (B3349733) class, 6b, which acts as a non-covalent EGFR inhibitor, significantly suppressed tumor growth in an A549 human lung cancer xenograft model in nude mice. mdpi.com
The carcinogenic heterocyclic amine, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which shares some structural similarities, has been shown to be carcinogenic in rats, particularly for the colon and mammary glands, underscoring the biological relevance of this class of compounds in cancer. nih.gov
Antitumor Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound/Class | Cancer Model | Target | Key Findings | Reference |
|---|---|---|---|---|
| K00135 | Human acute leukemia cell lines, primary AML patient samples | PIM kinases | Impaired survival and clonogenic growth of leukemia cells. | semanticscholar.org |
| O-10 | ALK-positive Karpas299 cells | ALK | Inhibited cell growth with an IC50 of 38 nM. | nih.gov |
| 6b (Imidazo[1,2-a]quinoxaline) | A549 human lung cancer xenograft | EGFR | Significantly suppressed tumor volume in nude mice. | mdpi.com |
Assessment of Selectivity Against Related Biological Targets and Off-Targets
A critical aspect of drug development is ensuring that a compound selectively interacts with its intended target to minimize off-target effects. The imidazo[1,2-b]pyridazine scaffold has been shown to be tunable for selectivity against various kinases and other biological targets.
Derivatives of imidazo[1,2-b]pyridazine have been identified as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. rsc.org These compounds target the pseudokinase (JH2) domain of TYK2, and through structural modifications, selectivity over the catalytic (JH1) domain and off-targets like phosphodiesterase 4 (PDE4) has been achieved. rsc.org
In the realm of PIM kinase inhibition, imidazo[1,2-b]pyridazines have demonstrated high selectivity. semanticscholar.org Lead compounds from this class were screened against a panel of 50 kinase catalytic domains and were found to cross-react with only one additional kinase, Cdc-like kinase 1. semanticscholar.org This selectivity is attributed to an unusual binding mode with the N-terminal lobe of the kinase rather than the typical hinge region interaction. semanticscholar.org
Furthermore, optimization of an imidazo[1,2-b]pyridazine fragment led to the discovery of a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). dundee.ac.ukox.ac.uk Through structure-guided design, selectivity was improved against the closely related CLK kinases. dundee.ac.ukox.ac.uk
Strategies for Overcoming Resistance Mechanisms (e.g., in Kinase Inhibition)
Acquired resistance is a major challenge in cancer therapy, particularly with targeted kinase inhibitors. The development of next-generation inhibitors capable of overcoming resistance mutations is a key strategy.
In the context of ALK-positive NSCLC, resistance to tyrosine kinase inhibitors (TKIs) often arises from mutations in the ALK gene. nih.gov To address this, novel imidazo[1,2-b]pyridazine macrocyclic derivatives have been designed to combat resistance, including the challenging G1202R mutation and the lorlatinib-resistant L1196M/G1202R double mutations. nih.gov The compound O-10, for instance, showed potent inhibitory activity against wild-type ALK as well as the G1202R and L1196M/G1202R mutants. nih.gov
Another approach to overcoming resistance involves identifying compounds that are effective against cells that have developed resistance to other carcinogenic agents. For example, a high-throughput screen identified a family of compounds that specifically inhibit the growth of cancer cells that have become resistant to the dietary carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). nih.gov
Activity of Imidazo[1,2-b]pyridazine Derivatives Against Resistant Kinases
| Compound | Resistant Mutant | IC50 (nM) | Reference |
|---|---|---|---|
| O-10 | ALK G1202R | 6.4 | nih.gov |
| O-10 | ALK L1196M/G1202R | 23 | nih.gov |
Advanced Analytical Characterization Techniques in 2 Methyl 6 Phenylimidazo 1,2 B Pyridazine Research
Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy)
Spectroscopic techniques are indispensable for the detailed structural analysis of 2-Methyl-6-phenylimidazo[1,2-b]pyridazine, providing insights into its atomic connectivity and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl, phenyl, and imidazopyridazine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. For the related compound, 6-Methyl-2-phenylimidazo[1,2-a]pyridine, the methyl protons appear as a singlet around δ 2.30 ppm. mdpi.com Protons on the phenyl group typically resonate in the aromatic region (δ 7.0-8.0 ppm), with their specific shifts and coupling patterns dependent on their position relative to the imidazopyridazine core. mdpi.com The protons on the heterocyclic system will also appear in the aromatic region, with their exact locations dictated by the positions of the nitrogen atoms and the phenyl substituent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For the parent imidazo[1,2-b]pyridazine (B131497) ring, carbon signals have been reported at specific chemical shifts. The introduction of the methyl and phenyl groups on this compound will cause predictable shifts in the positions of the carbon signals of the heterocyclic core. The methyl carbon would likely appear in the aliphatic region (around δ 20-30 ppm), while the phenyl carbons would be found in the aromatic region (δ 120-140 ppm).
Infrared (IR) Spectroscopy is utilized to identify the functional groups and vibrational modes within the molecule. The IR spectrum of an aromatic heterocyclic compound like this compound would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. nih.gov Carbon-carbon double bond stretching vibrations within the aromatic rings (both phenyl and imidazopyridazine) would give rise to absorptions in the 1600-1450 cm⁻¹ range. nih.gov The presence of the methyl group would be indicated by C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations at lower wavenumbers.
| Technique | Expected Chemical Shifts / Absorption Bands | Structural Interpretation |
|---|---|---|
| ¹H NMR | δ ~2.3 ppm (s, 3H) δ 7.0-8.5 ppm (m) | Methyl Protons Aromatic Protons (Phenyl and Imidazopyridazine Rings) |
| ¹³C NMR | δ ~20-30 ppm δ 110-150 ppm | Methyl Carbon Aromatic and Heterocyclic Carbons |
| IR Spectroscopy | ~3100-3000 cm⁻¹ ~2950-2850 cm⁻¹ ~1600-1450 cm⁻¹ | Aromatic C-H Stretch Aliphatic C-H Stretch (Methyl) C=C and C=N Stretching in Aromatic Rings |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry (HRMS))
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, allowing for the unambiguous determination of its molecular formula. For instance, in the analysis of a related compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), the protonated molecular ion ([M+H]⁺) was observed at m/z 225.1140, which is consistent with its elemental composition. mdpi.com
| Ion Type | Calculated m/z | Expected Observation |
|---|---|---|
| [M+H]⁺ | 222.1026 | Precise mass of the protonated molecule, confirming the elemental composition. |
| Fragment Ions | Variable | Fragments corresponding to the loss of the methyl group, cleavage of the phenyl group, and fragmentation of the imidazopyridazine ring system. |
X-ray Crystallography for Three-Dimensional Structure Determination of Ligand-Protein Complexes
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule and is particularly powerful for visualizing how a ligand like this compound binds to a protein target. This technique has been successfully applied to derivatives of the imidazo[1,2-b]pyridazine scaffold to understand their interactions with protein kinases.
For example, the crystal structure of an imidazo[1,2-b]pyridazine derivative in complex with PIM1 kinase revealed that these inhibitors bind in the ATP-binding site, but surprisingly interact with the N-terminal lobe αC helix rather than the canonical hinge region. mdpi.com This non-traditional binding mode explains the enhanced selectivity of this class of compounds. Similarly, a co-crystal structure of another imidazo[1,2-b]pyridazine derivative with Tyk2 JH2 showed key hydrogen bonding interactions with the hinge region and the gatekeeper residue. nih.gov
While a specific crystal structure of this compound complexed with a protein is not publicly available, these studies on related compounds demonstrate the utility of X-ray crystallography in elucidating the binding mode and guiding the structure-based design of more potent and selective inhibitors based on this scaffold. The data obtained from such studies are crucial for understanding the structure-activity relationships of this class of compounds.
| Ligand | Protein Target | Key Interactions Observed | Reference |
|---|---|---|---|
| K00135 (an imidazo[1,2-b]pyridazine derivative) | PIM1 Kinase | Interaction with the N-terminal lobe αC helix. | mdpi.com |
| Compound 6c (an imidazo[1,2-b]pyridazine derivative) | Tyk2 JH2 | Hydrogen bonds with the hinge region (Val690) and near the gatekeeper (Lys642, Glu688). | nih.gov |
Chromatographic Techniques for Purity Assessment and Stability Profiling (e.g., High-Performance Liquid Chromatography (HPLC))
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for monitoring its stability under various conditions. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of such aromatic heterocyclic compounds.
In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-bonded silica) and eluted with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. The purity of the sample is determined by the percentage of the total peak area that corresponds to the main compound peak. For a related compound, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, purity was determined to be >95% using an RP-HPLC method with a C18 column and a methanol/water gradient. mdpi.com
HPLC can also be employed for stability profiling by analyzing the compound after exposure to different stress conditions (e.g., heat, light, acidic or basic environments). The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation of the compound.
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 (e.g., Thermo Hypersil Gold® 50 × 2.1 mm, 1.9 µm) mdpi.com |
| Mobile Phase | Gradient of water (often with a modifier like formic acid or ammonium acetate) and methanol or acetonitrile. mdpi.comnih.gov |
| Flow Rate | 0.3 - 1.0 mL/min |
| Detection | UV detection at a wavelength corresponding to the compound's maximum absorbance (e.g., 254 nm or 315 nm). nih.gov |
| Purity Assessment | Determined by the peak area percentage of the main component. |
Q & A
Q. What are the standard synthetic routes for 2-methyl-6-phenylimidazo[1,2-b]pyridazine, and what factors influence yield?
The compound is typically synthesized via cyclocondensation reactions between 2-aminoimidazole derivatives and α,β-unsaturated carbonyl compounds. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates.
- Catalysts : Acidic or basic conditions (e.g., acetic acid, K₂CO₃) promote cyclization.
- Temperature : Reactions often proceed at 80–120°C to balance kinetic efficiency and thermal stability of intermediates .
Yield optimization requires iterative adjustments of these parameters, guided by thin-layer chromatography (TLC) or HPLC monitoring.
Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?
- ¹H/¹³C NMR : The methyl group at position 2 appears as a singlet (~δ 2.5 ppm), while aromatic protons (positions 6-phenyl) show splitting patterns consistent with para-substitution.
- IR : Stretching bands for C=N (~1600 cm⁻¹) and C-H aromatic (~3050 cm⁻¹) confirm the imidazo-pyridazine core.
- Mass spectrometry : The molecular ion peak (m/z ~235) and fragmentation patterns (e.g., loss of phenyl or methyl groups) validate the structure .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path search) predict and optimize the synthesis of novel imidazo[1,2-b]pyridazine derivatives?
Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways to identify transition states and energy barriers. For example:
- Reaction path search : Identifies intermediates and byproducts, enabling targeted suppression of undesired pathways .
- Solvent effects : COSMO-RS simulations predict solvation energies to optimize solvent selection.
Experimental validation via kinetic studies (e.g., time-resolved spectroscopy) is critical to refine computational predictions .
Q. What strategies resolve contradictions between experimental data (e.g., biological activity vs. computational predictions)?
- Data triangulation : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking to assess binding affinity discrepancies.
- Statistical analysis : Use multivariate regression to identify confounding variables (e.g., impurities, solvent residues) affecting bioactivity .
For instance, if a derivative shows unexpected low activity despite favorable docking scores, HPLC-MS can detect degradation products or stereochemical impurities .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs for neurological targets?
- Core modifications : Introduce substituents at position 3 (e.g., amino, halogen) to modulate lipophilicity and blood-brain barrier permeability.
- Pharmacophore mapping : Overlay active derivatives (e.g., β-amyloid plaque ligands) to identify essential hydrogen-bonding or π-stacking motifs .
In vitro microglial cell assays and autoradiography (for receptor binding) validate SAR hypotheses .
Methodological Challenges
Q. How to optimize reaction conditions for scale-up while minimizing byproducts?
Q. What advanced techniques characterize polymorphism or hydrate forms of this compound?
- PXRD (Powder X-ray Diffraction) : Distinguish crystalline forms via unique diffraction patterns.
- Thermogravimetric analysis (TGA) : Detect hydrate loss (e.g., endothermic peaks at 100–150°C).
Cross-validate with solid-state NMR to confirm lattice structures .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental pKa values?
Q. Why might X-ray crystallography and NMR data conflict regarding molecular conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
